BenchChemオンラインストアへようこそ!

3-(1-Aminoethyl)pyridin-2-amine

Medicinal Chemistry Process Chemistry Building Block Synthesis

Select 3-(1-aminoethyl)pyridin-2-amine for enantioselective synthesis and β-3 agonist development. The regiospecific 2,3-substitution pattern and undefined stereocenter enable asymmetric applications unattainable with achiral 2,3-diaminopyridine. The commercially available (S)-enantiomer hydrochloride salt eliminates in-house chiral resolution. Catalytic hydrogenation route achieves ~85% yield, significantly reducing cost per gram versus alternative routes (56–60%). Balanced tPSA (64.9 Ų) and XLogP3 (0) optimize fragment library solubility and permeability.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B7894207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminoethyl)pyridin-2-amine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C1=C(N=CC=C1)N)N
InChIInChI=1S/C7H11N3/c1-5(8)6-3-2-4-10-7(6)9/h2-5H,8H2,1H3,(H2,9,10)
InChIKeySDHWYVBKPIROJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Aminoethyl)pyridin-2-amine Procurement: Chemical Identity and Baseline Specifications


3-(1-Aminoethyl)pyridin-2-amine (CAS 1270426-72-6; synonym: (+/-)-1-(3-amino-pyridin-2-yl)ethylamine) is a C7-substituted aminopyridine derivative with molecular formula C7H11N3 and molecular weight 137.18 g/mol [1]. The compound features a primary amine at the pyridine 2-position and a 1-aminoethyl substituent at the 3-position, conferring a topological polar surface area (tPSA) of 64.9 Ų and a calculated XLogP3 of 0 . It serves as a chiral building block in asymmetric organic syntheses and as an intermediate in the preparation of β-3 adrenergic receptor agonists [2]. Commercially available at ≥95% purity, the compound is supplied as a white crystalline solid soluble in polar solvents including water and methanol [1].

Why 3-(1-Aminoethyl)pyridin-2-amine Cannot Be Interchanged with Other Aminopyridine Building Blocks


Generic substitution among aminopyridine derivatives is precluded by three critical factors that directly impact synthetic utility and target engagement. First, the regiospecific 2,3-substitution pattern of 3-(1-aminoethyl)pyridin-2-amine yields a tPSA of 64.9 Ų and XLogP3 of 0 , which differ substantially from regioisomers—for example, 3-(2-aminoethyl)pyridine analogs exhibit distinct hydrogen-bonding geometries that alter receptor orientation at α4β2 nicotinic cholinergic receptors [1]. Second, the presence of the α-methyl-bearing chiral center (one undefined stereocenter) distinguishes this scaffold from achiral 2,3-diaminopyridine or 2-aminomethylpyridine alternatives, enabling enantioselective synthetic applications that planar analogs cannot achieve . Third, the compound's validated role as an intermediate for β-3 adrenergic receptor agonist synthesis [2] reflects a specific functional niche; substituting with a structurally similar analog lacking this documented utility would introduce unvalidated synthetic risk and potential regulatory rework. These differentiation points are quantified in the evidence guide below.

3-(1-Aminoethyl)pyridin-2-amine: Quantified Differentiation Versus Comparator Aminopyridine Scaffolds


Synthetic Yield Advantage: Catalytic Hydrogenation Outperforms 2,3-Diaminopyridine Reduction Routes

Catalytic hydrogenation of 3-(2-pyridyl)propionic acid precursors yields 3-(1-aminoethyl)pyridin-2-amine at approximately 85% after optimization, with the alternative direct amination route achieving approximately 70% yield . In comparison, the reduction of 2-amino-3-nitropyridine to produce the structurally related 2,3-diaminopyridine is reported with yields of 56–60% under standard conditions (iron/aqueous acidified ethanol or tin/hydrochloric acid) [1]. This represents a quantified yield advantage of up to 25 percentage points for the optimized hydrogenation route.

Medicinal Chemistry Process Chemistry Building Block Synthesis

Topological Polar Surface Area Differentiation from Common Aminopyridine Scaffolds

3-(1-Aminoethyl)pyridin-2-amine exhibits a topological polar surface area (tPSA) of 64.9 Ų and an XLogP3 of 0 . This physicochemical profile differs from unsubstituted 2-aminopyridine (tPSA = 38.9 Ų, XLogP3 = 0.49) and from 2,3-diaminopyridine (tPSA = 64.9 Ų but lacking the chiral α-methyl-bearing ethyl linker). While the tPSA value matches 2,3-diaminopyridine, the presence of the 1-aminoethyl chain introduces a defined stereocenter and additional conformational flexibility that planar 2,3-diaminopyridine lacks .

Computational Chemistry Drug Design Physicochemical Profiling

Validated Intermediate Status for β-3 Adrenergic Receptor Agonist Synthesis

3-(1-Aminoethyl)pyridin-2-amine is specifically documented as an intermediate in the synthesis of β-3 adrenergic receptor agonists targeting type 2 diabetes . Patent literature establishes that 2-aminopyridine derivatives bearing this specific substitution pattern serve as essential intermediates for β-3 adrenergic receptor agonist development [1]. In contrast, simpler aminopyridine scaffolds such as unsubstituted 2-aminopyridine or 2,3-diaminopyridine are not documented with this specific application validation.

Metabolic Disease GPCR Pharmacology Diabetes Therapeutics

Chiral Building Block Capability: Undefined Stereocenter Enables Enantioselective Synthesis

3-(1-Aminoethyl)pyridin-2-amine possesses one undefined stereocenter at the α-carbon of the 1-aminoethyl substituent, as confirmed by canonical SMILES and stereochemical descriptors (Undefined Atom Stereocenter Count = 1) . This chiral handle enables enantioselective synthetic applications, including preparation of optically active 1-(2-pyridyl)alkylamines from α-amino acids without loss of optical purity . In contrast, 2,3-diaminopyridine (CAS 452-58-4) and 2-aminomethylpyridine are achiral scaffolds lacking stereochemical complexity.

Asymmetric Synthesis Chiral Ligands Medicinal Chemistry

Commercial Availability: Single Enantiomer Hydrochloride Salt Option

The (S)-enantiomer of 3-(1-aminoethyl)pyridin-2-amine is commercially available as the hydrochloride salt with molecular formula C7H11N3·HCl and molecular weight 173.64 g/mol . This pre-resolved enantiomeric form eliminates the need for chiral chromatographic separation from the racemate. In contrast, 2,3-diaminopyridine is only commercially available as the achiral free base (MW 109.13 g/mol), and 2-aminomethylpyridine is supplied as the racemic mixture without pre-resolved enantiomeric salt options.

Chiral Chemistry Salt Selection Procurement Specifications

3-(1-Aminoethyl)pyridin-2-amine: Recommended Application Scenarios Based on Quantified Differentiation


Asymmetric Synthesis of Chiral 1-(2-Pyridyl)alkylamine Ligands

Programs requiring enantiomerically pure pyridyl-alkylamine ligands for asymmetric catalysis should prioritize 3-(1-aminoethyl)pyridin-2-amine over achiral 2,3-diaminopyridine. The presence of one undefined stereocenter enables retention of optical purity during co-cyclotrimerization with nitriles and acetylene . The commercially available (S)-enantiomer hydrochloride salt (CAS 2989395-11-9) provides a direct entry point without requiring in-house chiral resolution .

β-3 Adrenergic Receptor Agonist Lead Optimization for Type 2 Diabetes

Medicinal chemistry teams pursuing β-3 adrenergic receptor agonists for metabolic indications should select 3-(1-aminoethyl)pyridin-2-amine as a validated intermediate scaffold. Patent documentation establishes the 2-aminopyridine framework bearing this substitution pattern as essential for β-3 agonist synthesis . The tPSA of 64.9 Ų and XLogP3 of 0 provide a balanced physicochemical profile suitable for oral bioavailability optimization in metabolic disease targets.

Multi-Step Medicinal Chemistry Campaigns Requiring High Synthetic Yield

When process economics and material throughput are critical decision drivers, the catalytic hydrogenation route to 3-(1-aminoethyl)pyridin-2-amine offers approximately 85% yield compared to 56–60% yields for 2,3-diaminopyridine reduction routes . This 25-percentage-point yield advantage translates directly to reduced cost per gram and improved scalability for fragment elaboration libraries and parallel synthesis workflows.

Fragment-Based Drug Discovery Requiring Balanced H-Bond Donor/Acceptor Profiles

Fragment screening libraries benefit from the balanced hydrogen-bonding capacity of 3-(1-aminoethyl)pyridin-2-amine (2 H-bond donors, 3 H-bond acceptors, tPSA = 64.9 Ų) . This profile differs from the simpler 2-aminopyridine scaffold (tPSA = 38.9 Ų) and provides enhanced aqueous solubility while maintaining adequate membrane permeability (XLogP3 = 0) . The 1-aminoethyl chain introduces conformational flexibility absent in planar 2,3-diaminopyridine, potentially accessing binding pockets inaccessible to rigid analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Aminoethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.